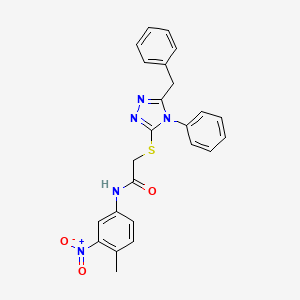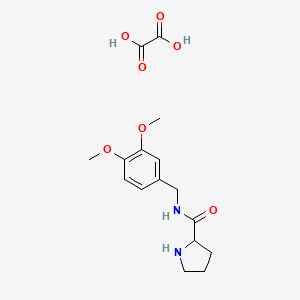
N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate typically involves the reaction of 3,4-dimethoxybenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the amide with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups compared to N-(3,4-Dimethoxybenzyl)pyrrolidine-2-carboxamide oxalate.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
This compound is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H22N2O7 |
|---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide;oxalic acid |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c1-18-12-6-5-10(8-13(12)19-2)9-16-14(17)11-4-3-7-15-11;3-1(4)2(5)6/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17);(H,3,4)(H,5,6) |
InChI Key |
AFOUVXPHPKQRGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
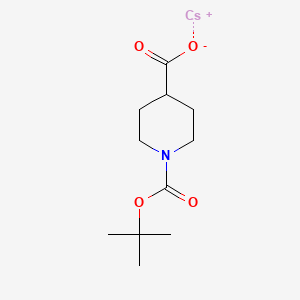
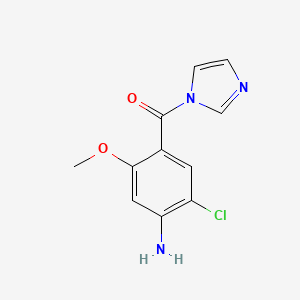

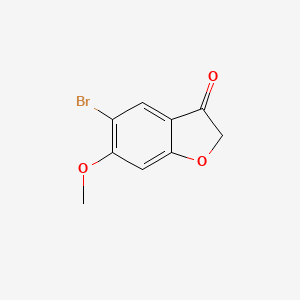

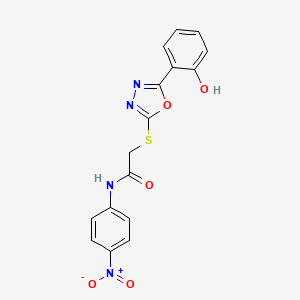
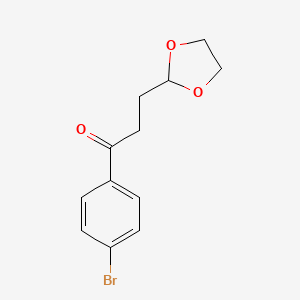
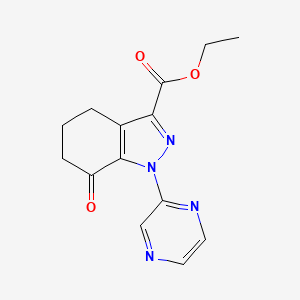
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
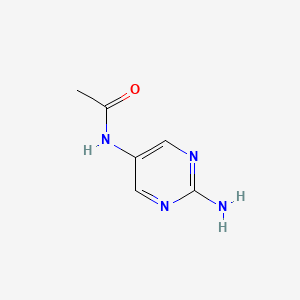
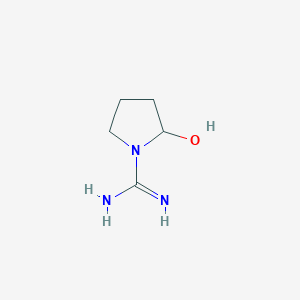
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
